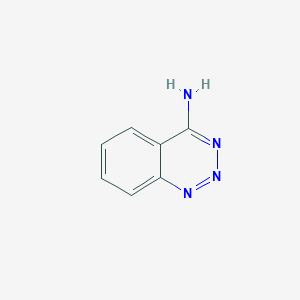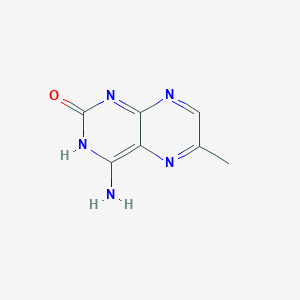
4-Amino-6-methylpteridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-methylpteridin-2(3H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives. This compound is characterized by its unique structure, which includes an amino group at the 4-position and a methyl group at the 6-position on the pteridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methylpteridin-2(3H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,4,5-triaminopyrimidine, the compound can be synthesized by reacting it with formic acid and formaldehyde under reflux conditions. This method ensures the formation of the pteridine ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-methylpteridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinonoid structures.
Reduction: Reduction reactions can convert the compound into dihydropteridine derivatives.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinonoid derivatives, dihydropteridines, and various substituted pteridines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Amino-6-methylpteridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions involving pteridine cofactors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the context of antifolate drugs.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-methylpteridin-2(3H)-one involves its interaction with specific enzymes and receptors in biological systems. The amino group at the 4-position and the methyl group at the 6-position play crucial roles in its binding affinity and specificity. The compound can act as a competitive inhibitor for certain enzymes, thereby modulating their activity and affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-methylpyridine: Similar in structure but lacks the pteridine ring.
6-Methylpterin: Similar pteridine structure but without the amino group at the 4-position.
4-Amino-2,6-dimethylpyrimidine: Contains both amino and methyl groups but in a pyrimidine ring.
Uniqueness
4-Amino-6-methylpteridin-2(3H)-one is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its significance in biological systems make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89792-49-4 |
|---|---|
Fórmula molecular |
C7H7N5O |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
4-amino-6-methyl-3H-pteridin-2-one |
InChI |
InChI=1S/C7H7N5O/c1-3-2-9-6-4(10-3)5(8)11-7(13)12-6/h2H,1H3,(H3,8,9,11,12,13) |
Clave InChI |
XSYFTQXDJHQAHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(NC(=O)N=C2N=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)
![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-](/img/structure/B13799422.png)
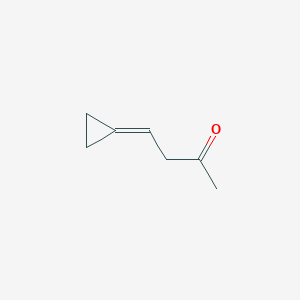
![4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate](/img/structure/B13799428.png)
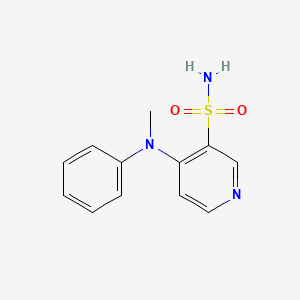
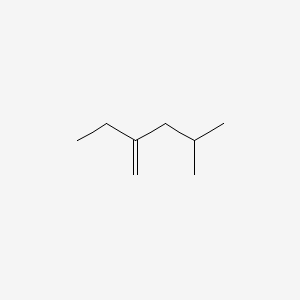
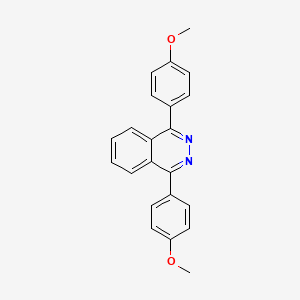

![1,4-Epithiopyrido[1,2-a]benzimidazole](/img/structure/B13799460.png)
![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy(114C)hexanal](/img/structure/B13799462.png)
![1,3-dimethyl-2,6-dioxo-5-(1,2,3,4-tetrahydro-5H-pyrido[1,2-a]benzimidazol-10-ium-5-yl)-1,2,3,6-tetrahydropyrimidin-4-olate](/img/structure/B13799464.png)
![1H-Isoindole-1,3(2H)-dione,2-[[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4,5,6,7-tetrahydro-](/img/structure/B13799465.png)
